4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide
Overview
Description
4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide, also known as 4-BAPNA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has a molecular weight of 324.35 g/mol. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of 4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the inhibition of enzyme activity, leading to a decrease in the production of various biochemical products.
Biochemical and Physiological Effects
4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs. It has also been found to exhibit anti-tumor activity, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has been found to exhibit antioxidant activity, making it a potential candidate for the development of antioxidant supplements.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide in lab experiments is its high purity and yield, making it easy to obtain. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for various experiments. However, one limitation is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide. One potential direction is the development of enzyme inhibitors for the treatment of various diseases, such as cancer and inflammation. Additionally, further research can be conducted to explore its potential as an antioxidant supplement. Furthermore, its potential as a drug delivery system can be explored, as it has been found to exhibit good solubility in various solvents. Overall, further research on 4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide can lead to the development of new drugs and supplements for various diseases.
Scientific Research Applications
4-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit inhibitory activity against various enzymes, including chymotrypsin, trypsin, and elastase. This makes it a potential candidate for the development of enzyme inhibitors for the treatment of various diseases.
properties
IUPAC Name |
4-benzamido-N-(6-methylpyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-6-5-9-18(21-14)23-20(25)16-10-12-17(13-11-16)22-19(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24)(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMUPZOSINBHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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